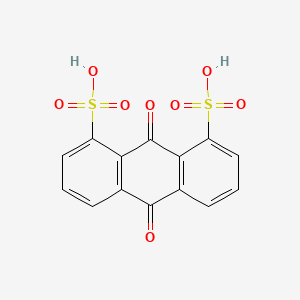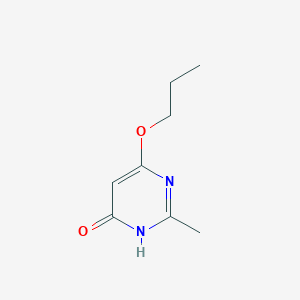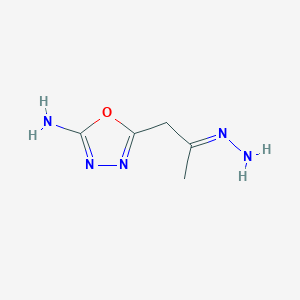![molecular formula C4H2N4OS2 B13107313 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione CAS No. 210301-74-9](/img/structure/B13107313.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system containing both oxadiazole and pyrazine moieties, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione typically involves the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction is carried out under reflux conditions in an acidic medium, such as hydrochloric acid . The reaction yields the desired compound as a white solid, which is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic systems.
Wirkmechanismus
The mechanism by which [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . This mechanism is particularly relevant in the context of metabolic diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione: This compound is structurally similar but lacks the dithione functionality, which can influence its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-b]pyrazine:
Uniqueness
The presence of both oxadiazole and pyrazine rings in [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione imparts unique electronic and structural properties that distinguish it from other similar compounds. These features make it particularly valuable in the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
210301-74-9 |
|---|---|
Molekularformel |
C4H2N4OS2 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dithione |
InChI |
InChI=1S/C4H2N4OS2/c10-3-4(11)6-2-1(5-3)7-9-8-2/h(H,5,7,10)(H,6,8,11) |
InChI-Schlüssel |
BGTOLPFAOVDQKE-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NON=C1NC(=S)C(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)




![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)



![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)


